5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

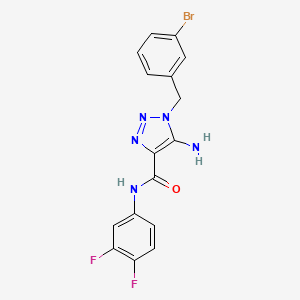

5-Amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 5-amino-1H-1,2,3-triazole-4-carboxamide core. Its structure features a 3-bromobenzyl substituent at position 1 of the triazole ring and a 3,4-difluorophenyl group at the carboxamide nitrogen (Figure 1). This compound belongs to a broader class of triazole carboxamides known for their modular synthesis and diverse biological activities, including inhibition of bacterial SOS response pathways and anticancer properties .

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUATKDNKQIPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly against parasitic infections such as Chagas’ disease. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a triazole ring with various substituents that influence its biological activity. The presence of a bromobenzyl group and a difluorophenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , and its structural characteristics are summarized in the following table:

| Feature | Description |

|---|---|

| Triazole Core | Central ring structure linked to various substituents |

| Bromobenzyl Group | Enhances hydrophobic interactions |

| Difluorophenyl Group | Increases lipophilicity and alters electronic properties |

Antiparasitic Properties

One of the most notable biological activities of this compound is its effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that this compound exhibits submicromolar activity (pEC50 > 6), suggesting high potency against the parasite. Its mechanism of action involves interaction with specific molecular targets within the parasite's metabolic pathways, potentially disrupting essential functions necessary for parasite survival .

Structure-Activity Relationships (SAR)

Optimizations in the chemical structure have been shown to enhance potency and metabolic stability. For instance, modifications to peripheral substituents around the triazole core were explored to improve pharmacokinetic properties. The following findings were noted during SAR studies:

- Core Modifications : Substituting the amino group with various functional groups led to a loss of activity, indicating that this group is crucial for maintaining bioactive conformation .

- Aqueous Solubility : Enhancements in solubility were achieved through specific structural modifications, which are vital for oral bioavailability .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Huisgen cycloaddition reaction between azides and alkynes. The following steps outline the synthesis process:

- Synthesis of Azide Intermediate : Reacting 3-bromobenzyl bromide with sodium azide in DMF.

- Cycloaddition Reaction : Utilizing copper(I) ions as a catalyst for efficiency.

- Formation of Carboxamide : Finalizing the structure through amide bond formation.

Efficacy Against Chagas' Disease

In a significant study published in PubMed, researchers utilized phenotypic high-content screening against intracellular Trypanosoma cruzi in VERO cells to identify effective compounds within the triazole series. The optimization process led to compounds that not only exhibited high potency but also improved safety profiles compared to existing treatments like benznidazole and nifurtimox .

In vivo studies demonstrated that one optimized compound from this series significantly suppressed parasite burden in mouse models of Chagas' disease, highlighting its potential as a new therapeutic option .

Comparison with Similar Compounds

Key Observations :

- Fluorine at R2 (e.g., 3,4-difluorophenyl) increases metabolic stability by resisting oxidative degradation .

- Aryl Group Diversity : Substitutions on the carboxamide nitrogen (e.g., methoxy, methyl, or halogenated aryl groups) modulate solubility and target selectivity. For example, 3,4-dimethoxyphenyl groups enhance lipophilicity, while difluorophenyl groups balance polarity and binding affinity .

Bacterial SOS Response Inhibition

The parent scaffold, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, inhibits LexA self-cleavage (IC50 = 32 µM), a critical step in bacterial SOS response activation . Structural analogs with halogenated benzyl groups demonstrate improved activity:

- 4-Fluorobenzyl Derivative: Shows cross-species efficacy against E. coli and Pseudomonas aeruginosa by targeting the conserved LexA catalytic site .

Anticancer Activity

Triazole carboxamides with halogenated aryl groups exhibit selective cytotoxicity:

- 5-Amino-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-...: Active against renal cancer RXF 393 cells (Growth Inhibition = -13.42%) .

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine : Shows sensitivity in CNS cancer SNB-75 cells (PGI = 41.25%) .

- Target Compound : The 3,4-difluorophenyl group may improve blood-brain barrier penetration, making it a candidate for CNS malignancies .

SAR Insights :

- Position 1 (Benzyl Group) : 3-Bromobenzyl in the target compound may offer better steric complementarity to protein targets compared to 4-bromobenzyl analogs .

- Carboxamide Nitrogen (Aryl Group) : 3,4-Difluorophenyl enhances electronic effects without excessive hydrophobicity, balancing target binding and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.